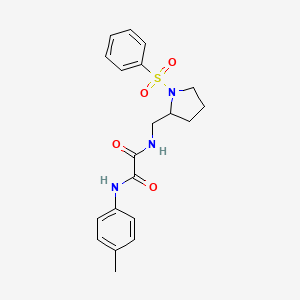

N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide

Description

N1-((1-(Phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural framework. The molecule features a pyrrolidine ring substituted with a phenylsulfonyl group at the 1-position, linked via a methyl bridge to the oxalamide core, and a para-tolyl (p-tolyl) aromatic group at the N2 position. While direct data on this compound are absent in the provided evidence, its structural analogs and related oxalamides have been extensively studied for diverse applications, including antiviral activity, enzyme inhibition, and flavoring agents. The phenylsulfonyl group is notable for its electron-withdrawing properties, which may influence metabolic stability and receptor binding compared to other substituents .

Propriétés

IUPAC Name |

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(4-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-15-9-11-16(12-10-15)22-20(25)19(24)21-14-17-6-5-13-23(17)28(26,27)18-7-3-2-4-8-18/h2-4,7-12,17H,5-6,13-14H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INALPJTXMWROPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base like triethylamine.

Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the sulfonylated pyrrolidine with an oxalyl chloride derivative in the presence of a base to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to amines or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and reduced oxalamide derivatives.

Substitution: Halogenated aromatic compounds and other substituted derivatives.

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new chemical entities.

Biology

The compound’s potential biological activity is of significant interest. It can be used in the design of enzyme inhibitors or receptor modulators due to its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound can be used in the development of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including coatings, adhesives, and polymers.

Mécanisme D'action

The mechanism by which N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide exerts its effects depends on its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzyme active sites, potentially inhibiting their activity. The oxalamide moiety may facilitate binding to proteins or nucleic acids, affecting their function. The compound’s overall structure allows it to engage in multiple interactions, influencing various biological pathways.

Comparaison Avec Des Composés Similaires

Key Observations :

Antiviral Activity

Compounds 13–15 inhibit HIV entry via CD4-binding site interference, with EC50 values in the low micromolar range.

Enzyme Inhibition

Adamantyl-substituted oxalamides (e.g., Compound 6 ) inhibit soluble epoxide hydrolase (sEH) with IC50 values <100 nM. The phenylsulfonyl group in the target compound could modulate enzyme binding compared to adamantyl’s rigid hydrophobic bulk.

Toxicology and Metabolism

- Contrast : The pyridinyl-ethyl group in S336 undergoes rapid hepatocyte metabolism without amide cleavage , whereas the target compound’s sulfonamide may resist hydrolysis, altering toxicity profiles.

Metabolic and Regulatory Considerations

- Metabolic Stability : The phenylsulfonyl group is less prone to oxidative metabolism compared to methoxybenzyl (S336) or hydroxymethyl-thiazolyl (Compound 14) groups .

- Safety Margins: For flavoring agents, margins of safety exceed 500 million due to minimal exposure (0.0002 µg/kg/day) . The target compound’s structural novelty necessitates dedicated toxicology studies.

Activité Biologique

N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in oncology and antimicrobial applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Structure and Composition

This compound is characterized by the following:

- Molecular Formula : C25H27N3O4S

- Molecular Weight : 469.57 g/mol

- Physical Form : White to off-white crystalline powder

- Melting Point : 225-228°C

- Solubility : Highly soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.

Synthesis

The compound can be synthesized through a multistep process involving the reaction of m-tolylhydrazine with 1-(tosylmethyl)pyrrolidine-2-carbaldehyde, followed by cyclization with oxalyl chloride. Purification is typically achieved through recrystallization, with purity confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines, including:

| Cancer Type | Cell Line | Effect |

|---|---|---|

| Breast Cancer | MCF-7 | Induces apoptosis |

| Lung Cancer | A549 | Inhibits cell proliferation |

| Prostate Cancer | LNCaP | Induces cell cycle arrest |

The mechanism of action is primarily attributed to the inhibition of heat shock protein 90 (Hsp90), which is crucial for the stability of several oncogenic proteins. By disrupting Hsp90 function, the compound promotes apoptosis in cancer cells and inhibits tumor growth in xenograft models.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. This suggests potential applications in developing new antibiotics.

Toxicity and Safety

Toxicological studies indicate that this compound poses certain risks. It is classified as harmful if swallowed and may cause allergic skin reactions. Careful evaluation of dosage and exposure is necessary during experimental applications .

Study on Anticancer Effects

A notable study published in 2023 evaluated the effects of this compound on breast cancer cells. The study found that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations) and increased markers of apoptosis compared to control groups.

Antimicrobial Efficacy Testing

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. Results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide?

- Methodological Answer : A multi-step approach is typical for oxalamide derivatives. For example:

Pyrrolidine functionalization : Introduce the phenylsulfonyl group via sulfonylation of pyrrolidine using benzenesulfonyl chloride under basic conditions.

Oxalamide coupling : React the functionalized pyrrolidine intermediate with p-tolylamine using oxalyl chloride or ethyl oxalate as the coupling agent.

- Characterization : Validate intermediates and final product using / NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. Purity should be confirmed via HPLC (≥95%) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazards : Based on structurally related oxalamides, this compound may exhibit acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .

- Precautions : Use fume hoods, nitrile gloves, and lab coats. Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). In case of exposure, follow first-aid measures: rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. How can researchers confirm the compound’s structural identity and purity?

- Methodological Answer :

- Structural Confirmation : Combine / NMR to verify the phenylsulfonyl, pyrrolidine, and p-tolyl moieties. Mass spectrometry (ESI-TOF) can confirm molecular weight.

- Purity Assessment : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient). A single peak with >95% area indicates high purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and scalability?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, flow chemistry (as in ) may enhance reproducibility and reduce side reactions.

- Statistical Analysis : Apply response surface methodology (RSM) to identify optimal parameters. For instance, a 20% increase in yield was reported for analogous compounds when using THF at 60°C vs. DCM at 25°C .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Tautomerism/Conformational Analysis : Use variable-temperature NMR to detect dynamic processes. Computational tools (e.g., Gaussian for DFT calculations) can model preferred conformers.

- Impurity Profiling : LC-MS/MS or - COSY can identify minor byproducts. Recrystallization in ethyl acetate/hexane may improve purity .

Q. How to evaluate the role of the phenylsulfonyl group in biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs lacking the sulfonyl group or with substituents (e.g., methylsulfonyl). Test in vitro activity (e.g., enzyme inhibition assays).

- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities with/without the sulfonyl moiety. MD simulations (GROMACS) can assess stability in target binding pockets .

Q. What in vitro models are suitable for preliminary toxicity screening?

- Methodological Answer :

- Cell Viability Assays : Use HepG2 (liver) or HEK293 (kidney) cells with MTT/WST-1 assays. IC values can be compared to reference compounds (e.g., cisplatin).

- Oxidative Stress Markers : Measure ROS production (DCFH-DA assay) and glutathione levels to assess cellular stress .

Q. How does pH influence the compound’s stability in aqueous solutions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.